molecular formula C17H15N5O3 B11182553 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11182553
M. Wt: 337.33 g/mol
InChI Key: VWJVTJTUVZFEIM-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a nitrophenyl group, a pyrrolidine ring, and a pyrido[4,3-d]pyrimidin-5-one core

Preparation Methods

The synthesis of 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cycloaddition of pyridine N-imine with alkynyl heterocycles followed by condensation with hydrazine can provide access to pharmacologically active pyridazinones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which share structural similarities. For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one are notable for their thermal stability and detonation performance . Compared to these compounds, 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one may offer unique properties due to the presence of the nitrophenyl and pyrrolidine groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

6-(3-nitrophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H15N5O3/c23-16-14-11-18-17(20-7-1-2-8-20)19-15(14)6-9-21(16)12-4-3-5-13(10-12)22(24)25/h3-6,9-11H,1-2,7-8H2

InChI Key

VWJVTJTUVZFEIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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